Fexapotide triflutate (CAS: 1609252-56-3), also known as NX-1207, is a first-in-class, synthetic pro-apoptotic peptide formulated as a trifluoroacetate salt. In procurement and pharmaceutical development, it is primarily sourced as an active pharmaceutical ingredient (API) for targeted intraprostatic injectable therapies. Unlike traditional small-molecule inhibitors that require daily systemic dosing, fexapotide triflutate is designed for single-administration, localized pharmaco-ablation. It exhibits high aqueous solubility in standard phosphate-buffered saline (PBS) at physiologic pH, eliminating the need for complex organic excipients. Its primary value proposition lies in its ability to induce selective apoptosis in glandular epithelial cells without causing collateral necrosis to surrounding stromal, neural, or vascular tissues, making it a highly differentiated precursor for urological and oncological drug development [REFS-1, REFS-2].
Substituting fexapotide triflutate with standard-of-care oral medications (such as the 5-alpha reductase inhibitor finasteride or the alpha-blocker tamsulosin) fails because these generic alternatives require continuous daily systemic dosing, often resulting in systemic side effects like hypotension and sexual dysfunction, while only partially managing glandular hyperplasia. Furthermore, replacing fexapotide with other injectable agents (e.g., botulinum toxin-A or ethanol) or physical surgical ablation (TURP) fundamentally alters the mechanism of action. Non-specific chemical or thermal ablation causes broad coagulative necrosis, leading to irreversible collateral damage to the urethra, bladder neck, and periprostatic nerves. Fexapotide triflutate is specifically engineered for gland-specific molecular ablation via programmed cell death (apoptosis), ensuring that adjacent tissues remain completely unaffected [REFS-1, REFS-2]. This non-interchangeability is critical for buyers developing highly targeted, tissue-sparing focal therapies.
In long-term clinical follow-up (mean 3.58 years), patients treated with a single intraprostatic injection of fexapotide triflutate demonstrated a significantly lower need for subsequent surgical intervention compared to those utilizing standard oral medications. Only 8% of the fexapotide cohort required surgery, whereas 27% of patients crossed over to conventional oral BPH pharmacotherapy (e.g., finasteride/tamsulosin) required surgical re-intervention [1].
| Evidence Dimension | Long-term surgical re-intervention rate |
| Target Compound Data | 8% surgical intervention rate |
| Comparator Or Baseline | 27% surgical intervention rate for oral BPH pharmacotherapy crossover |
| Quantified Difference | >3-fold reduction in the need for surgical re-intervention |
| Conditions | Long-term clinical follow-up (up to 6.75 years) in patients with moderate-to-severe LUTS/BPH |
This justifies the procurement of fexapotide triflutate for developers seeking a durable, disease-modifying single-administration therapeutic rather than a daily symptom-management drug.
Fexapotide triflutate is highly processable in standard aqueous buffers, achieving full solubility and stability in phosphate-buffered saline (PBS) at physiologic pH (7.4) at its therapeutic concentration of 0.5 mg/mL (2.5 mg per 5 mL dose). This contrasts sharply with hydrophobic small molecules like dutasteride or complex peptide analogs that require lipid-based carriers, organic co-solvents (like DMSO or ethanol), or complex suspension systems for injectable delivery .
| Evidence Dimension | Injectable formulation vehicle requirement |
| Target Compound Data | 100% soluble in standard PBS at physiologic pH (0.5 mg/mL clinical dose) |
| Comparator Or Baseline | Hydrophobic BPH/oncology APIs requiring organic co-solvents or lipid carriers |
| Quantified Difference | Eliminates the need for organic excipients or complex solubility enhancers |
| Conditions | Standard laboratory formulation and clinical injectable preparation |
This drastically simplifies formulation workflows, reduces manufacturing costs, and eliminates excipient-driven toxicity in injectable drug development.
Fexapotide triflutate induces selective apoptosis exclusively in prostate glandular epithelial cells. Histological evaluations confirm that it causes 0% collateral coagulative necrosis in adjacent stromal tissue, periprostatic nerves, urethra, or bladder structures. In contrast, non-specific chemical ablative agents (e.g., ethanol injections) or thermal ablation techniques cause broad regional necrosis that indiscriminately destroys both target epithelium and critical surrounding architecture [1].
| Evidence Dimension | Cellular apoptosis specificity and collateral tissue damage |
| Target Compound Data | Selective glandular epithelial apoptosis with intact adjacent structures |
| Comparator Or Baseline | Broad coagulative necrosis with non-specific chemical/thermal ablation |
| Quantified Difference | Absolute specificity for glandular epithelium vs. non-specific regional destruction |
| Conditions | In vivo intraprostatic injection models with histological evaluation |
Essential for researchers and buyers needing a highly targeted apoptotic agent that preserves stromal and neural architecture, thereby preventing functional deficits.
In a Phase II randomized, non-inferiority clinical study, a single 2.5 mg injection of fexapotide triflutate yielded an improvement of 9.71 points on the International Prostate Symptom Score (IPSS) at 90 days post-treatment. This significantly outperformed the active comparator, oral finasteride (5 mg daily), which historically yields a much lower 4-5 point IPSS improvement over a similar or longer timeframe [1].
| Evidence Dimension | IPSS (International Prostate Symptom Score) reduction at 90 days |
| Target Compound Data | 9.71 point improvement (single 2.5 mg injection) |
| Comparator Or Baseline | 4-5 point improvement (daily 5 mg finasteride) |
| Quantified Difference | Approximately double the symptom score reduction |
| Conditions | 90-day post-treatment evaluation in Phase II clinical trials |
Provides a quantitative clinical benchmark for buyers evaluating the outperformance of this peptide API over standard-of-care small molecules for rapid symptom relief.
Because fexapotide triflutate demonstrates a >3-fold reduction in long-term surgical re-intervention compared to oral medications, it is a highly suitable API for pharmaceutical developers engineering single-administration, disease-modifying urological therapeutics [1].
Given its 100% solubility in standard PBS at physiologic pH without the need for organic co-solvents, this compound serves as a premium model peptide for formulation scientists optimizing excipient-free, room-temperature stable injectable delivery systems .
Due to its absolute specificity for glandular epithelial cells with zero collateral necrosis, fexapotide triflutate is highly recommended as a positive control or benchmark material in in vivo assays evaluating targeted pharmaco-ablation and tissue-sparing apoptosis [2].
Leveraging its rapid and significant symptomatic efficacy (e.g., 9.71 point IPSS reduction), fexapotide triflutate is actively procured for clinical investigations aiming to extend active surveillance timelines and delay definitive surgical interventions in low-grade localized prostate cancer models [3].